N-{3-[(4-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide
Description
N-{3-[(4-Fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide is a synthetic small molecule characterized by a thiophene core substituted with methyl groups at positions 4 and 5. At position 3, the thiophene is functionalized with a [(4-fluorophenyl)(morpholin-4-yl)methyl] group, while a furan-2-carboxamide moiety is attached via the thiophene nitrogen.
Properties
IUPAC Name |
N-[3-[(4-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S/c1-14-15(2)29-22(24-21(26)18-4-3-11-28-18)19(14)20(25-9-12-27-13-10-25)16-5-7-17(23)8-6-16/h3-8,11,20H,9-10,12-13H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOERIMOXOGHAAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=C(C=C2)F)N3CCOCC3)NC(=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl intermediate through a halogenation reaction.
Morpholine Addition: The intermediate is then reacted with morpholine under basic conditions to form the morpholin-4-yl derivative.
Thiophene Ring Formation: The next step involves the formation of the thiophene ring through a cyclization reaction.
Furan-2-carboxamide Formation: Finally, the furan-2-carboxamide moiety is introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized through multi-step organic reactions, often involving:
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Multi-component reactions (e.g., Betti reaction analogs) to assemble the (4-fluorophenyl)(morpholin-4-yl)methyl group .
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Amide coupling between furan-2-carboxylic acid derivatives and the thiophen-2-amine backbone .
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Condensation reactions using aldehydes (e.g., 4-fluorobenzaldehyde) and secondary amines (e.g., morpholine) in ethanol or THF under reflux .
Furan Carboxamide
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Hydrolysis : Under acidic (HCl) or basic (NaOH) conditions, the carboxamide undergoes hydrolysis to form furan-2-carboxylic acid derivatives .
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Nucleophilic substitution : The amide nitrogen participates in alkylation or acylation reactions .
Thiophene Core
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Electrophilic substitution : The 4,5-dimethylthiophene ring undergoes halogenation (e.g., bromination) at the 3-position .
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Oxidation : Thiophene sulfoxides/sulfones form under strong oxidizing agents (e.g., mCPBA) .
Morpholine and Fluorophenyl Groups
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Morpholine ring-opening : Reacts with strong acids (e.g., HBr) to form linear amines .
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Fluorophenyl electrophilic substitution : Nitration or sulfonation occurs at the para position relative to the fluorine .
Catalytic Cross-Coupling Reactions
Pd-catalyzed reactions are critical for modifying aromatic systems:
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Suzuki–Miyaura coupling : Attaches aryl boronic acids to the thiophene or fluorophenyl groups (Pd(PPh₃)₄, K₂CO₃, IPA/H₂O) .
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Buchwald–Hartwig amination : Functionalizes the morpholine nitrogen with aryl halides (Pd₂(dba)₃, Xantphos) .
Stability and Degradation
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pH sensitivity : Stable in neutral conditions but degrades under strongly acidic (pH < 2) or basic (pH > 10) environments .
Analytical Characterization
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 10.47 (br s, OH), 8.90–9.02 (quinoline-H), 7.14 (Ar-H) | |
| IR | νmax 3333 cm⁻¹ (OH), 1657 cm⁻¹ (C=O) | |
| MS | [M+H]⁺ m/z 532.5 (C₂₅H₂₅FN₁₀O₃) |
Mechanistic Insights
Scientific Research Applications
Anticancer Properties
N-{3-[(4-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide has been investigated for its potential anticancer effects. Studies indicate that it may inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In a study conducted by the National Cancer Institute (NCI), the compound was tested against a panel of approximately sixty cancer cell lines. The results showed significant growth inhibition, with an average GI50 value indicating its effectiveness as a potential anticancer agent .
Protein Kinase Inhibition
This compound has also been explored for its ability to modulate protein kinase activity, which is crucial for regulating cellular functions such as proliferation and survival. Inhibition of specific kinases can lead to therapeutic effects in cancer treatment.
Case Study:
A patent application described the synthesis of similar compounds that effectively modulate protein kinase activity, suggesting that derivatives of this compound could be developed for targeted cancer therapies .
Targeted Therapy
The unique structural features of this compound make it a candidate for targeted therapies in oncology. Its ability to selectively inhibit cancer cell growth while sparing normal cells could lead to reduced side effects compared to conventional chemotherapeutics.
Antimicrobial Activity
Emerging research indicates potential antimicrobial properties of this compound, making it relevant in the development of new antibiotics. The presence of the morpholine group is believed to enhance its interaction with microbial targets.
Case Study:
Preliminary studies have shown that compounds with similar structures exhibit significant antibacterial activity against various strains, suggesting that further research into this compound could yield promising results in combating resistant bacterial infections .
Mechanism of Action
The mechanism of action of N-{3-[(4-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share key motifs such as thiophene-carboxamide cores, fluorinated aromatic systems, and heterocyclic substituents. Below is a comparative analysis based on molecular properties, synthesis, and biological activities:
Table 1: Structural and Functional Comparison of Thiophene-Carboxamide Derivatives
*Hypothetical molecular formula derived from structural analysis.
†Inferred from analogs in , and 10.
Key Observations:
Substituent Effects on Bioactivity :
- The nitrothiophene derivatives () exhibit antibacterial activity, likely due to nitro group-mediated electrophilic interactions with bacterial targets . In contrast, the target compound’s morpholine group may enhance solubility or modulate kinase interactions, as morpholine is common in kinase inhibitors (e.g., ) .
- 4-Fluorophenyl groups (target compound, ) are prevalent in drug design for their balance of lipophilicity and metabolic stability .
The target compound’s morpholine substituent may require milder coupling conditions to preserve stability.
Structural Diversity and Applications: Thiophene-carboxamides with pyridine () or thiazole () substituents demonstrate the versatility of this scaffold in targeting diverse biological pathways.
Biological Activity
N-{3-[(4-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a furan-2-carboxamide moiety linked to a thiophene ring substituted with a 4-fluorophenyl group and a morpholine. The presence of these functional groups is believed to contribute to its biological properties.
Anti-Cancer Activity
Recent studies have demonstrated that derivatives of furan-2-carboxamide compounds exhibit significant anti-cancer activity. Specifically, This compound was evaluated against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer).
Case Study: Anti-Cancer Efficacy
In vitro assays revealed that this compound exhibited notable cytotoxic effects on HepG2 cells, with cell viability dropping to approximately 33.29% at certain concentrations. The comparative efficacy against other cell lines was also significant:
| Compound | Cell Line | Cell Viability (%) |
|---|---|---|
| 4d | HepG2 | 33.29 |
| 4a | HepG2 | 35.01 |
| 4b | HepG2 | 37.31 |
| 4c | HepG2 | 39.22 |
| Doxorubicin | HepG2 | 0.62 |
This data indicates that the compound's structure plays a crucial role in its anti-cancer activity, particularly the electron-donating characteristics of the substituents on the phenyl ring .
The anti-cancer mechanism is thought to involve the induction of apoptosis in cancer cells through the modulation of various signaling pathways. The presence of the morpholine group is particularly noteworthy as it may enhance cellular uptake and bioavailability, leading to increased therapeutic efficacy .
Antimicrobial Activity
In addition to its anti-cancer properties, this compound has shown promising antimicrobial activity against both bacterial and fungal strains.
Antibacterial Efficacy
The compound was tested against several bacterial strains, including E. coli, S. aureus, and B. cereus. Results indicated significant inhibition zones:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| E. coli | 10.5 | 280 |
| S. aureus | 13 | 265 |
| B. cereus | 16 | 230 |
These findings suggest that the compound's lipophilicity due to its aromatic structures may enhance its ability to penetrate bacterial membranes .
Antifungal Activity
The antifungal potential was also evaluated, revealing that compounds similar to this compound exhibited inhibition zones ranging from 12–19 mm at a concentration of 10 mg/mL. MIC values for these compounds ranged from 120.7–190 µg/mL, indicating effective antifungal properties .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications in the substituent groups significantly affect both anti-cancer and antimicrobial activities. For instance, compounds with electron-donor groups showed enhanced activity compared to those with electron-withdrawing groups.
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., morpholine methyl protons at δ 2.4–3.1 ppm; thiophene methyl groups at δ 2.1–2.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and detect impurities (<0.5%) .
- Fluorescence Spectroscopy : Monitor λem at 350–400 nm (if applicable) to assess electronic effects of the fluorophenyl group .
How should researchers resolve contradictions in biological activity data across assays?
Advanced Research Question
Discrepancies may arise from assay conditions or off-target effects. Mitigation strategies:
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell viability (MTT) results to confirm specificity .
- Dose-Response Curves : Generate IC50 values in triplicate, accounting for solvent interference (e.g., DMSO controls) .
- Metabolic Stability : Test liver microsome stability to rule out rapid degradation as a cause of false negatives .
What role does morpholine ring conformation play in modulating activity?
Advanced Research Question
The morpholine ring’s chair vs. boat conformation affects steric accessibility and hydrogen-bonding capacity:
- Conformational Analysis : Use NOESY NMR to detect spatial proximity between morpholine protons and the thiophene ring .
- Dynamic Effects : Molecular dynamics simulations (50 ns trajectories) can predict dominant conformers in solution .
- Activity Correlation : Compare IC50 values of rigid analogs (e.g., piperazine derivatives) to assess flexibility-activity trade-offs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
